molecular formula OZn B8803097 ZINC hydrate

ZINC hydrate

Cat. No. B8803097
M. Wt: 81.4 g/mol
InChI Key: RNWHGQJWIACOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772171B2

Procedure details

Preparation 1. A mixture of 12 mole percent isopropanol and 88 mole percent 4-methyl-2-pentanol is reacted with phosphorus pentasulfide in approximately a 4.5:1 molar ratio at a maximum temperature of 80° C. The resulting dithiophosphoric acid mixture is reacted with a 12% molar excess of zinc oxide suspended in mineral oil at a temperature of 90° C. for four hours. After the reaction is complete, water of reaction and excess alcohols are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C. The product, containing about 9 percent by weight diluent oil, has a Total Base Number (TBN, ASTM D-2896) of 5.56 and includes about 14 percent basic zinc dithiophosphate by 31p NMR analysis. The product contains 8.70% P and 9.45% Zn. (The basic zinc salt is a known material which is formed during the zinc oxide reaction, from 3 moles of neutral zinc dithiophosphate and one mole of zinc oxide. The basic zinc salt is believed to be in the form of a tetrahedral complex that titrates with strong mineral acid, and it is believed to account for the TBN content of the product mixture.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)CC([OH:6])C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.[P:22](=[S:26])([OH:25])([OH:24])[SH:23].[O-2].[Zn+2:28]>O.C(O)(C)C>[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[Zn+2:28].[O-2:6].[Zn+2:28] |f:3.4,7.8.9.10.11,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(S)(O)(O)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation 1
CUSTOM
Type
CUSTOM
Details
at a maximum temperature of 80° C
DISTILLATION
Type
DISTILLATION
Details
are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C
ADDITION
Type
ADDITION
Details
The product, containing about 9 percent by weight diluent oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772171B2

Procedure details

Preparation 1. A mixture of 12 mole percent isopropanol and 88 mole percent 4-methyl-2-pentanol is reacted with phosphorus pentasulfide in approximately a 4.5:1 molar ratio at a maximum temperature of 80° C. The resulting dithiophosphoric acid mixture is reacted with a 12% molar excess of zinc oxide suspended in mineral oil at a temperature of 90° C. for four hours. After the reaction is complete, water of reaction and excess alcohols are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C. The product, containing about 9 percent by weight diluent oil, has a Total Base Number (TBN, ASTM D-2896) of 5.56 and includes about 14 percent basic zinc dithiophosphate by 31p NMR analysis. The product contains 8.70% P and 9.45% Zn. (The basic zinc salt is a known material which is formed during the zinc oxide reaction, from 3 moles of neutral zinc dithiophosphate and one mole of zinc oxide. The basic zinc salt is believed to be in the form of a tetrahedral complex that titrates with strong mineral acid, and it is believed to account for the TBN content of the product mixture.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)CC([OH:6])C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.[P:22](=[S:26])([OH:25])([OH:24])[SH:23].[O-2].[Zn+2:28]>O.C(O)(C)C>[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[Zn+2:28].[O-2:6].[Zn+2:28] |f:3.4,7.8.9.10.11,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(S)(O)(O)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation 1
CUSTOM
Type
CUSTOM
Details
at a maximum temperature of 80° C
DISTILLATION
Type
DISTILLATION
Details
are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C
ADDITION
Type
ADDITION
Details
The product, containing about 9 percent by weight diluent oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772171B2

Procedure details

Preparation 1. A mixture of 12 mole percent isopropanol and 88 mole percent 4-methyl-2-pentanol is reacted with phosphorus pentasulfide in approximately a 4.5:1 molar ratio at a maximum temperature of 80° C. The resulting dithiophosphoric acid mixture is reacted with a 12% molar excess of zinc oxide suspended in mineral oil at a temperature of 90° C. for four hours. After the reaction is complete, water of reaction and excess alcohols are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C. The product, containing about 9 percent by weight diluent oil, has a Total Base Number (TBN, ASTM D-2896) of 5.56 and includes about 14 percent basic zinc dithiophosphate by 31p NMR analysis. The product contains 8.70% P and 9.45% Zn. (The basic zinc salt is a known material which is formed during the zinc oxide reaction, from 3 moles of neutral zinc dithiophosphate and one mole of zinc oxide. The basic zinc salt is believed to be in the form of a tetrahedral complex that titrates with strong mineral acid, and it is believed to account for the TBN content of the product mixture.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)CC([OH:6])C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.[P:22](=[S:26])([OH:25])([OH:24])[SH:23].[O-2].[Zn+2:28]>O.C(O)(C)C>[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[P:22]([O-:25])([O-:24])([S-:26])=[S:23].[Zn+2:28].[Zn+2:28].[O-2:6].[Zn+2:28] |f:3.4,7.8.9.10.11,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(S)(O)(O)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation 1
CUSTOM
Type
CUSTOM
Details
at a maximum temperature of 80° C
DISTILLATION
Type
DISTILLATION
Details
are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C
ADDITION
Type
ADDITION
Details
The product, containing about 9 percent by weight diluent oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.